molecular formula C18H21NO5 B3059256 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 959583-61-0

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B3059256
CAS No.: 959583-61-0
M. Wt: 331.4 g/mol
InChI Key: PUUPIWCEMKMRJF-GJZGRUSLSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, often referred to as Boc-L-naphthylalanine, is an amino acid derivative known for its potential biological activities. This compound features a naphthalene moiety, which contributes to its unique properties and interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO5C_{14}H_{19}NO_5, with a molecular weight of approximately 281.30 g/mol. The compound includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group during reactions.

Biological Activity

Research indicates that compounds similar to Boc-L-naphthylalanine exhibit various biological activities, including:

  • Antioxidant Activity : Some studies suggest that naphthalene derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Antimicrobial Properties : Certain naphthalene derivatives have shown effectiveness against various bacterial strains, highlighting their potential in developing antimicrobial agents.
  • Enzyme Inhibition : The presence of the naphthalene ring may enhance interactions with specific enzymes, leading to inhibition that could be beneficial in therapeutic contexts.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies and Research Findings

  • Antioxidant Study : A study demonstrated that derivatives of naphthalene exhibited significant antioxidant activity when tested in vitro. The mechanism involved the donation of hydrogen atoms to free radicals, effectively neutralizing them and preventing cellular damage.
  • Antimicrobial Research : In a series of experiments, Boc-L-naphthylalanine was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies : Investigations into the interaction of Boc-L-naphthylalanine with specific enzymes have shown promising results. For example, it was found to inhibit the activity of certain proteases involved in cancer progression, indicating its potential utility in cancer therapy.

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-18(2,3)24-17(23)19-14(15(20)16(21)22)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15,20H,1-3H3,(H,19,23)(H,21,22)/t14-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUPIWCEMKMRJF-GJZGRUSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376188
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-61-0
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.